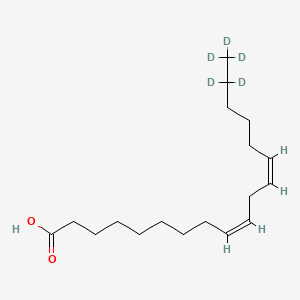

Linoleic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

(9Z,12Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2 |

InChI Key |

OYHQOLUKZRVURQ-DOZUZJMZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Identity of Linoleic Acid-d5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the molecular properties of Linoleic acid-d5, a deuterated analog of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the molecule imparts a stable isotopic label, rendering it an invaluable tool in various research applications, particularly in mass spectrometry-based lipidomics and metabolic studies. This document summarizes its key quantitative data, provides insight into its chemical structure, and outlines the principles of its analysis.

Quantitative Molecular Data

The fundamental physicochemical properties of this compound are detailed below. This data is critical for accurate experimental design, analysis, and interpretation.

| Property | Value | Reference |

| Molecular Weight | 285.48 g/mol | [1] |

| Exact Mass | 285.27 g/mol | [2] |

| Molecular Formula | C₁₈H₂₇D₅O₂ | |

| Purity | >99% |

Structural Elucidation and Isotopic Labeling

This compound is systematically named (9Z,12Z)-octadeca-9,12-dienoic-17,17,18,18,18-d5 acid. The deuterium atoms are strategically placed at the terminal end of the acyl chain, a location that is typically less susceptible to metabolic modification, thereby ensuring the stability of the isotopic label during biological studies. The molecular structure and the precise location of the deuterium atoms are illustrated in the diagram below.

Caption: Molecular structure of this compound.

Experimental Determination of Molecular Weight

The molecular weight of isotopically labeled compounds like this compound is typically determined using high-resolution mass spectrometry (HRMS). The general workflow for such an analysis is outlined below.

Methodology

-

Sample Preparation: A solution of this compound is prepared in a suitable organic solvent, such as a mixture of dichloromethane and methanol.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system. Electrospray ionization (ESI) is a common technique used to generate negatively charged ions [M-H]⁻ in the gas phase.

-

Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. These analyzers have the capability to measure the mass-to-charge ratio (m/z) of ions with high accuracy and precision.

-

Data Acquisition and Analysis: The instrument acquires a full scan mass spectrum. The peak corresponding to the [M-H]⁻ ion of this compound is identified, and its m/z value is used to calculate the experimental molecular weight. The high resolution allows for the differentiation of the deuterated species from its unlabeled counterpart.

Caption: General workflow for molecular weight determination.

Applications in Research

The precise mass difference between this compound and the endogenous, unlabeled linoleic acid allows for its use as an internal standard in quantitative mass spectrometry assays. This is crucial for correcting for variations in sample extraction, processing, and instrument response, thereby enabling accurate quantification of linoleic acid levels in complex biological matrices. Its stability and well-defined molecular weight are fundamental to its utility in metabolic flux analysis and in studies investigating the role of linoleic acid in various physiological and pathological processes.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Deuterated linoleic acid is a powerful tool in biomedical research and drug development. The substitution of hydrogen with deuterium atoms provides a unique isotopic label that allows for precise tracking in metabolic studies and can enhance the stability of the molecule against oxidation. This technical guide provides a comprehensive overview of the synthesis and purification of various deuterated forms of linoleic acid, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

Linoleic acid is an essential omega-6 polyunsaturated fatty acid with critical roles in cellular structure and signaling. Its susceptibility to oxidation, however, can lead to the formation of lipid peroxidation products implicated in various disease pathologies. Deuteration at specific positions, particularly the bis-allylic sites, can significantly inhibit this oxidation, making deuterated linoleic acid a valuable therapeutic candidate and research tool.[1] This guide focuses on the chemical synthesis and purification of deuterated linoleic acid, providing the necessary technical details for its production in a laboratory setting.

Synthesis of Deuterated Linoleic Acid

Several methods have been developed for the synthesis of deuterated linoleic acid, each offering different levels of deuteration and positional specificity. The choice of method depends on the specific research application.

Perdeuteration: Synthesis of Linoleic Acid-d31

A gram-scale synthesis of perdeuterated linoleic acid-d31 has been reported, providing a substantial quantity of the molecule for various studies.[2][3] This method utilizes deuterated saturated fatty acids as starting materials.[3][4]

Experimental Protocol: Synthesis of Linoleic Acid-d31

This protocol describes the synthesis of perdeuterated linoleic acid-d31 from deuterated azelaic acid (azelaic acid-d14) and pentanoic acid (pentanoic acid-d9).

-

Preparation of Starting Materials:

-

Azelaic acid-d14 and pentanoic acid-d9 can be obtained through metal-catalyzed hydrothermal hydrogen-deuterium exchange of their protonated precursors.

-

-

Decarboxylative Coupling:

-

The synthesis utilizes a decarboxylative coupling strategy to join the two deuterated fatty acid chains.

-

-

Formation of a Skipped Diyne:

-

A terminal alkyne intermediate is coupled with a propargyl bromide derivative using a copper catalyst to form a skipped diyne.

-

-

Reduction to cis,cis-Diene:

-

The skipped diyne is reduced using a P-2 nickel catalyst to yield the desired cis,cis-diene geometry of linoleic acid.

-

Quantitative Data:

| Parameter | Value | Reference |

| Scale | Gram quantities | |

| Isotopic Purity | High (specific values require full-text access) |

Workflow Diagram:

Caption: Synthesis workflow for perdeuterated linoleic acid-d31.

Controlled Tetradeuteration

A precise method for introducing four deuterium atoms at the α- and β-positions of straight-chain fatty acids, including linoleic acid, has been developed. This controlled deuteration allows for quantitative tracking in LC-MS/MS analysis.

Experimental Protocol: Controlled Tetradeuteration

A detailed, step-by-step protocol from the primary literature is required for full implementation. The general approach involves:

-

Activation of the Carboxylic Acid: The fatty acid is first activated to facilitate the deuteration reaction.

-

Deuterium Exchange: The activated fatty acid undergoes a catalyzed hydrogen-isotope exchange reaction at the α- and β-positions using a deuterium source.

-

Saponification: The deuterated ester is then saponified to the corresponding carboxylic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Good | |

| Deuterium Incorporation | Highly selective at α- and β-positions | |

| Scale | Can be performed on a gram scale |

Selective Deuteration at Bis-Allylic Positions

Deuteration specifically at the bis-allylic positions (C-11) of linoleic acid is of particular interest as this is the primary site of hydrogen abstraction during lipid peroxidation.

Experimental Protocol: Synthesis of 11,11-d2-ethyl linoleate

While a detailed protocol is not fully available in the provided search results, the synthesis of di-deuterated linoleic acid ethyl ester (11,11-d2-ethyl linoleate) has been mentioned in the context of clinical development. This would likely involve a multi-step organic synthesis to introduce deuterium at the specific C-11 position.

Purification of Deuterated Linoleic Acid

Purification is a critical step to ensure the final product is free of isomers and other impurities. Common methods include urea complexation and low-temperature crystallization.

Urea Complexation

Urea has the ability to form crystalline inclusion complexes with saturated and monounsaturated fatty acids, while polyunsaturated fatty acids like linoleic acid are excluded. This property allows for their effective separation.

Experimental Protocol: Urea Complexation

-

Dissolution: A mixture of the deuterated linoleic acid (containing saturated and monounsaturated fatty acid impurities) is dissolved in a hot solution of urea in ethanol.

-

Crystallization: The solution is cooled, allowing the urea to crystallize and form inclusion complexes with the saturated and monounsaturated fatty acids.

-

Separation: The crystallized urea complexes are removed by filtration.

-

Recovery: The deuterated linoleic acid remains in the filtrate. The solvent is then evaporated to yield the purified product.

Quantitative Data:

| Parameter | Value | Reference |

| Purity of Linoleic Acid | Up to 95.2% | |

| Crystallization Yield | 7.8% w/w from crude tall oil |

Workflow Diagram:

Caption: Purification of deuterated linoleic acid by urea complexation.

Low-Temperature Crystallization

Low-temperature crystallization is another effective method for purifying fatty acids. The principle is based on the different freezing points of saturated and unsaturated fatty acids.

Experimental Protocol: Low-Temperature Crystallization

-

Dissolution: The fatty acid mixture is dissolved in a suitable solvent (e.g., acetone, hexane).

-

Cooling: The solution is cooled to a specific low temperature (e.g., -20°C to -70°C).

-

Crystallization and Separation: Saturated fatty acids, having higher melting points, will crystallize out of the solution and can be removed by filtration.

-

Recovery: The unsaturated fatty acids, including deuterated linoleic acid, remain in the cold filtrate. The solvent is then removed to obtain the purified product.

Quantitative Data:

| Parameter | Value | Reference |

| Temperature Range | -7 to -15 °C for linoleic acid from tall oil | |

| Purity | Can achieve high purity |

Analysis and Quality Control

The isotopic purity and chemical integrity of the synthesized deuterated linoleic acid must be confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique used to determine the level and position of deuteration, as well as to identify and quantify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2H NMR can provide detailed structural information and confirm the location of the deuterium atoms.

Applications in Research and Drug Development

Deuterated linoleic acid has several important applications:

-

Metabolic Studies: The deuterium label allows for the tracing of linoleic acid's metabolic fate in vivo and in vitro.

-

Oxidative Stress Research: The enhanced stability of deuterated linoleic acid against peroxidation makes it a valuable tool to study the role of lipid oxidation in disease.

-

Therapeutic Development: Deuterated polyunsaturated fatty acids are being investigated as potential drugs for diseases associated with oxidative stress.

-

Lipid Nanoparticles: Deuterated lipids can be incorporated into lipid nanoparticles for drug delivery applications, allowing for studies on their stability and in vivo distribution.

Conclusion

The synthesis and purification of deuterated linoleic acid are essential for advancing research in lipid metabolism, oxidative stress, and drug development. The methods described in this guide provide a foundation for producing high-quality deuterated linoleic acid for a variety of scientific applications. Careful execution of the experimental protocols and rigorous analytical characterization are crucial for obtaining reliable and reproducible results.

References

- 1. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimizing Conditions for the Purification of Linoleic Acid from Sunflower Oil by Urea Complex Fractionation [agris.fao.org]

- 3. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of Linoleic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid-d5 is a deuterated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The incorporation of five deuterium atoms provides a stable isotopic label, making it an invaluable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of linoleic acid and other fatty acids in complex biological matrices.[1] Its use helps to correct for analyte loss during sample preparation and variations in instrument response, ensuring accurate and precise measurements.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic-17,17,18,18,18-d5 acid | [2][3] |

| Synonyms | This compound, (9Z,12Z)-octadeca-9,12-dienoic-d5 acid | |

| Molecular Formula | C₁₈H₂₇D₅O₂ | |

| Molecular Weight | 285.48 g/mol | |

| Exact Mass | 285.27 Da | |

| Appearance | Colorless to light yellow liquid/oil | |

| Purity | >99% | |

| Percent Composition | C 75.73%, H 13.06%, O 11.21% | |

| CAS Number | 1169764-58-2 |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and integrity of this compound. Due to its polyunsaturated nature, it is susceptible to oxidation.

Solubility Data

| Solvent | Concentration | Notes | References |

| DMSO | 100 mg/mL (350.29 mM) | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended. | |

| Ethanol | Soluble | ||

| 0.1 M NaOH | 8.33 mg/mL (29.18 mM) | Requires sonication, warming, and pH adjustment to 11. | |

| Water | Insoluble |

Storage and Stability Guidelines

| Form | Storage Temperature | Stability Period | References |

| Pure Form (Neat Oil) | -20°C | 3 years | |

| In Solvent | -80°C | 6 months | |

| In Solvent | -20°C | 1 month | |

| General Recommendation | -20°C | 3 months to 2 years |

To ensure long-term stability, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-protected container, such as an amber glass vial, to minimize exposure to oxygen and light.

Experimental Protocols

Accurate analysis and handling of this compound require specific methodologies. The following protocols are fundamental for its use in quantitative analysis and for ensuring its purity.

Protocol 1: Quantification of Fatty Acids using GC-MS with this compound as an Internal Standard

This protocol outlines the general steps for the analysis of total fatty acid composition in biological samples.

-

Lipid Extraction :

-

Homogenize the biological sample (e.g., plasma, tissue).

-

Perform lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol solvent system (e.g., 2:1, v/v).

-

Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation during extraction.

-

Spike the sample with a known amount of this compound internal standard before extraction.

-

Separate the phases by centrifugation and collect the lower organic layer containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) :

-

To increase volatility for GC analysis, convert the extracted fatty acids to FAMEs.

-

Dissolve the dried lipid extract in a solution of methanolic HCl or boron trifluoride-methanol (BF₃-methanol).

-

Seal the container and heat at 100°C for approximately 7-10 minutes.

-

After cooling, add hexane and a saturated sodium chloride solution to partition the FAMEs into the hexane layer.

-

Collect the upper hexane layer for analysis.

-

-

GC-MS Analysis :

-

Inject the FAMEs-containing hexane solution into a gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-23) for separation of the FAMEs.

-

The mass spectrometer will detect the specific mass-to-charge ratios for each fatty acid and for the this compound internal standard.

-

Quantify the endogenous linoleic acid by comparing the peak area of its FAME with the peak area of the this compound FAME.

-

Protocol 2: Purification by Anaerobic Low-Temperature Recrystallization

Commercial samples of unsaturated fatty acids may contain hydroperoxides and other impurities. This method can be used for purification.

-

Preparation :

-

Ensure all solvents and equipment are deoxygenated by bubbling with an inert gas like argon or nitrogen.

-

Dissolve the commercial this compound in a minimal amount of anaerobic acetonitrile at room temperature.

-

-

Crystallization :

-

Slowly cool the solution to a low temperature (e.g., -40°C to -70°C) to induce crystallization of the fatty acid.

-

Maintain the anaerobic conditions throughout the cooling process.

-

-

Isolation :

-

Once crystallization is complete, remove the supernatant (mother liquor) which contains the majority of the impurities.

-

The purified crystals of this compound can then be re-dissolved in a suitable solvent for use.

-

Visualizations: Pathways and Workflows

Metabolic Fate of Linoleic Acid

Linoleic acid is the parent compound of the omega-6 fatty acid family. Upon consumption, it can be metabolized into other bioactive molecules, including arachidonic acid, which is a precursor to eicosanoids like prostaglandins and leukotrienes.

References

A Technical Guide to the Isotopic Purity of Linoleic Acid-d5 Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of the Linoleic acid-d5 standard, a crucial internal standard for quantitative analyses in various research and development settings. This document outlines the methodologies for determining isotopic purity, presents quantitative data on isotopic distribution, and offers detailed experimental protocols.

Introduction to this compound

This compound is a deuterated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The incorporation of five deuterium atoms into the molecule allows it to be used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based assays.[1] Its distinct mass-to-charge ratio (m/z) compared to the endogenous, non-labeled linoleic acid enables precise and accurate quantification of the analyte in complex biological matrices. The reliability of such quantitative methods is fundamentally dependent on the isotopic purity of the deuterated standard.

Isotopic Purity Data

The isotopic purity of a deuterated standard refers to the percentage of the molecules that contain the specified number of deuterium atoms. It is critical to characterize the isotopic distribution, which includes the abundance of the desired deuterated species (d5) as well as the presence of other isotopic variants (d0, d1, d2, d3, d4, etc.). While the exact isotopic distribution can vary between different manufacturing batches, a representative profile for a high-quality this compound standard is presented below. The chemical purity is typically greater than 99%.[2]

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 5.0 |

| d4 | 4 | < 10.0 |

| d5 | 5 | > 85.0 |

Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily accomplished through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique for determining the isotopic distribution of a labeled compound by differentiating the mass-to-charge ratios of its various isotopologues.

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample into the LC system to separate the analyte from potential impurities. A C18 reversed-phase column is typically employed with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to facilitate ionization.

-

Mass Spectrometric Analysis: Introduce the eluent from the LC column into the mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.

-

Scan Mode: Acquire data in full scan mode with high resolution (>10,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d5).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of fatty acids, offering high resolution and sensitivity. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Objective: To separate and quantify the isotopic distribution of this compound as its methyl ester derivative.

Methodology:

-

Derivatization to FAMEs:

-

Dissolve a known amount of the this compound standard in a suitable solvent (e.g., toluene).

-

Add a methylation reagent such as boron trifluoride (BF3) in methanol and heat the mixture.

-

After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane.

-

Wash the organic layer and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injector: Use a split/splitless injector, typically in split mode.

-

Column: Employ a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

Carrier Gas: Use helium at a constant flow rate.

-

Oven Temperature Program: Implement a temperature gradient to ensure good separation of the analyte from any impurities.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ions of the different isotopic variants of linoleic acid methyl ester.

-

-

Data Analysis:

-

Identify the peak corresponding to linoleic acid methyl ester.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions corresponding to the d0 to d5 species to calculate the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the position of deuterium labeling and to assess isotopic purity.

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve a precise amount of the this compound standard in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR Analysis:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position within the molecule.

-

-

²H NMR Analysis:

-

Acquire a ²H (Deuterium) NMR spectrum.

-

The presence of signals at the expected chemical shifts confirms the positions of deuterium labeling. The relative integrals of these signals can provide information about the distribution of deuterium atoms.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound and the logical relationship of the analytical techniques.

Caption: Workflow for Isotopic Purity Assessment.

Caption: Relationship of Analytical Methodologies.

References

A Technical Guide to the Solubility of Linoleic Acid-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of linoleic acid-d5 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this guide leverages solubility information for its non-deuterated counterpart, linoleic acid, as a close proxy. The minor structural difference due to deuterium substitution is not expected to significantly alter its solubility profile in organic solvents. This document is intended to assist researchers, scientists, and professionals in drug development in preparing solutions and designing experiments involving this compound.

Core Physical and Chemical Properties

Linoleic acid is a polyunsaturated omega-6 fatty acid, appearing as a colorless to pale yellow oily liquid at room temperature. It is characterized by its virtual insolubility in water and high solubility in many organic solvents.[1][2] The deuterated form, this compound, is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for linoleic acid and its deuterated analogs in common organic solvents. This data has been compiled from various chemical supplier datasheets and scientific databases.

| Solvent | Compound | Concentration | Temperature | Citation |

| Dimethyl Sulfoxide (DMSO) | Linoleic Acid | 56 mg/mL | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Linoleic Acid | ~100 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | α-Linolenic Acid-d5 | >100 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | Linoleic Acid | ~100 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | α-Linolenic Acid-d5 | >100 mg/mL | Not Specified | |

| Ethanol | Linoleic Acid | 56 mg/mL | Not Specified | |

| Ethanol | Linoleic Acid | Miscible | Not Specified | |

| Ethanol | Linoleic Acid-d4 | ~100 mg/mL | Not Specified | |

| Ethanol | α-Linolenic Acid-d5 | >100 mg/mL | Not Specified | |

| Acetone | Linoleic Acid | Very Soluble | Not Specified | |

| Acetone | Linoleic Acid | 4.10 g/100g | -50 °C | |

| Acetone | Linoleic Acid | 1.20 g/100g | -60 °C | |

| Acetone | Linoleic Acid | 0.35 g/100g | -70 °C | |

| Benzene | Linoleic Acid | Very Soluble | Not Specified | |

| Chloroform | Linoleic Acid | Miscible | Not Specified | |

| Ethyl Ether | Linoleic Acid | Very Soluble | Not Specified | |

| Ethyl Ether | Linoleic Acid | Miscible | Not Specified | |

| n-Heptane | Linoleic Acid | 0.98 g/100g | -50 °C | |

| n-Heptane | Linoleic Acid | 0.20 g/100g | -60 °C | |

| n-Heptane | Linoleic Acid | 0.042 g/100g | -70 °C | |

| Methyl Acetate | Linoleic Acid-d4 | Supplied as a solution | Not Specified | |

| Methyl Acetate | α-Linolenic Acid-d5 | Supplied as a solution | Not Specified |

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS, UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a series of vials. The goal is to create a suspension where undissolved solute is clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Continuous agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at that temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: A flowchart of the experimental workflow for solubility determination.

References

The Metabolic Journey of Linoleic Acid: A Technical Guide to Using Linoleic Acid-d5 as a Tracer in Fatty Acid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological processes, from maintaining the structural integrity of cellular membranes to serving as a precursor for a cascade of signaling molecules. Understanding the intricate pathways of its metabolism is paramount for elucidating the mechanisms of various diseases and for the development of novel therapeutic interventions. Stable isotope tracing, utilizing molecules like linoleic acid-d5, has emerged as a powerful technique to track the metabolic fate of this key nutrient in vivo and in vitro. The deuterium-labeled linoleic acid acts as a tracer that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, allowing for the precise quantification of its uptake, conversion, and incorporation into various lipid species. This in-depth technical guide provides a comprehensive overview of the application of this compound in fatty acid metabolism studies, detailing experimental protocols, presenting quantitative data, and visualizing the key metabolic and experimental workflows.

Linoleic Acid Metabolism: A Visual Overview

The metabolism of linoleic acid involves a series of desaturation and elongation steps, primarily occurring in the endoplasmic reticulum. These reactions are catalyzed by specific enzymes, leading to the formation of longer and more unsaturated fatty acids, such as arachidonic acid, which are precursors to potent signaling molecules like eicosanoids.

Caption: Metabolic pathway of this compound.

Experimental Design and Workflow

A typical study employing this compound as a tracer involves several key stages, from the administration of the labeled compound to the final analysis of its metabolic products. The following diagram illustrates a generalized experimental workflow.

Caption: Generalized experimental workflow.

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies that have utilized deuterated linoleic acid to investigate its metabolism.

Table 1: Distribution of Orally Administered this compound and its Metabolites in Rat Tissues [1]

| Tissue | Time Point (hours) | This compound (nmol/g) | Arachidonic Acid-d5 (nmol/g) |

| Plasma | 4 | 15.2 ± 2.1 | 0.8 ± 0.1 |

| 8 | 10.5 ± 1.5 | 1.2 ± 0.2 | |

| 24 | 5.3 ± 0.8 | 1.5 ± 0.3 | |

| 96 | 1.2 ± 0.2 | 0.9 ± 0.1 | |

| Liver | 4 | 25.6 ± 3.4 | 2.1 ± 0.4 |

| 8 | 30.1 ± 4.2 | 3.5 ± 0.6 | |

| 24 | 15.8 ± 2.5 | 4.2 ± 0.7 | |

| 96 | 4.1 ± 0.7 | 2.8 ± 0.5 | |

| Adipose Tissue | 24 | 55.2 ± 7.8 | 1.1 ± 0.2 |

| 96 | 48.9 ± 6.5 | 1.5 ± 0.3 | |

| 168 | 40.1 ± 5.1 | 1.8 ± 0.4 | |

| Brain | 24 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| 96 | 0.4 ± 0.1 | 0.5 ± 0.1 | |

| 168 | 0.3 ± 0.1 | 0.6 ± 0.1 |

Data are presented as mean ± SEM.

Table 2: Conversion of Linoleic Acid to its Metabolites in Humans

| Study Population | Tracer Administered | Peak Plasma Concentration of Tracer (Time) | Conversion to Arachidonic Acid (% of dose) |

| Healthy Adults | 13C-Linoleic Acid | ~17 hours | ~0.05% |

| Lactating Women | 13C-Linoleic Acid | Not specified | ~0.02% recovered in milk |

Detailed Experimental Protocols

In Vivo Administration of this compound

Objective: To introduce the deuterated tracer into a biological system for metabolic tracking.

Protocol (based on rodent studies): [1]

-

Tracer Preparation: Prepare a solution of ethyl-d5-linoleate in a suitable vehicle, such as olive oil, at a concentration of 1 mg/mL.

-

Animal Fasting: Fast the animals (e.g., rats) overnight (approximately 12 hours) prior to administration to ensure consistent absorption.

-

Oral Gavage: Administer a single dose of the this compound solution via oral gavage. A typical dose for a rat is 20 mg.

-

Time-Course Sampling: At designated time points post-administration (e.g., 4, 8, 24, 96, 168 hours), collect blood samples via cardiac puncture or tail vein bleeding into EDTA-containing tubes.[1]

-

Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, brain, heart). Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.

Lipid Extraction from Plasma and Tissues

Objective: To isolate total lipids from biological samples for subsequent analysis.

Modified Folch Method:

-

Homogenization: Homogenize frozen tissue samples (approximately 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. For plasma (100 µL), add the chloroform:methanol mixture directly.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a non-endogenous deuterated fatty acid) to each sample for quantification.

-

Extraction: Vortex the mixture vigorously for 2 minutes and then incubate on ice for 30 minutes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., hexane or a chloroform:methanol mixture) and store at -80°C until analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Objective: To convert fatty acids into their more volatile methyl ester derivatives for gas chromatography.

Protocol:

-

Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 5 minutes.

-

Methylation: Add 2 mL of boron trifluoride in methanol (14% w/v) and heat at 100°C for another 5 minutes.

-

Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

-

Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Mass Spectrometry Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for FAMEs analysis (e.g., a polar-phase column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 250°C).

-

Ionization Mode: Electron ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions of the deuterated and non-deuterated fatty acids of interest.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Column: A reverse-phase C18 column is typically used for lipid separation.

-

Mobile Phase: A gradient of two or more solvents (e.g., water, acetonitrile, isopropanol) with additives like ammonium acetate or formic acid to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the lipid class being analyzed.

-

Data Acquisition: Multiple reaction monitoring (MRM) is used for targeted quantification of specific parent-daughter ion transitions for both the deuterated tracer and its metabolites.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and versatile tool for investigating the complex dynamics of fatty acid metabolism. This technical guide has outlined the fundamental principles, experimental workflows, and analytical methodologies required to successfully employ this technique. By providing detailed protocols and representative quantitative data, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust tracer studies, ultimately contributing to a deeper understanding of lipid metabolism in health and disease. The continued application and refinement of these methods will undoubtedly pave the way for new discoveries and therapeutic strategies targeting metabolic disorders.

References

Navigating the Metabolic Maze: A Technical Guide to Tracing Linoleic Acid Metabolism with d5 Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of linoleic acid (LA), with a specific focus on utilizing deuterium-labeled linoleic acid (d5-LA) as a powerful tool for quantitative analysis. This document details the conversion of LA into long-chain polyunsaturated fatty acids (LC-PUFAs) and its subsequent metabolism into a diverse array of bioactive oxylipins. We present quantitative data from isotope tracing studies, detailed experimental protocols for key assays, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding of these complex processes.

The Metabolic Journey of Linoleic Acid

Linoleic acid (18:2n-6) is an essential omega-6 fatty acid that must be obtained from the diet. It serves as a crucial component of cell membranes and is the precursor for the biosynthesis of arachidonic acid (AA, 20:4n-6), a key signaling molecule. The metabolism of LA proceeds through two primary branches: the desaturation and elongation pathway to produce LC-PUFAs, and the direct enzymatic oxidation to form a class of signaling molecules known as oxylipins.

Desaturation and Elongation Pathway: Building Blocks for Signaling

The conversion of LA to AA is a multi-step process occurring primarily in the endoplasmic reticulum, involving a series of desaturation and elongation enzymes.[1][2] This pathway is fundamental for maintaining the cellular pool of AA, which is a substrate for the production of potent inflammatory and anti-inflammatory mediators.[3][4]

The key enzymatic steps are:

-

Δ6-Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase (FADS2). This is considered a rate-limiting step in the pathway.[5]

-

Elongation: GLA is then elongated by two carbons to form dihomo-γ-linolenic acid (DGLA, 20:3n-6) by an elongase enzyme (ELOVL5).

-

Δ5-Desaturation: Finally, DGLA is converted to arachidonic acid (20:4n-6) by the enzyme Δ5-desaturase (FADS1).

Arachidonic acid is subsequently incorporated into the sn-2 position of membrane phospholipids, from where it can be released by phospholipase A2 to participate in cell signaling.

Oxylipin Formation: A World of Bioactive Mediators

Linoleic acid and its downstream metabolite, arachidonic acid, can be directly metabolized by three major enzyme families—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases—to generate a vast array of bioactive lipid mediators known as oxylipins. These molecules are involved in a multitude of physiological and pathological processes, including inflammation, vasoconstriction, and cell proliferation.

-

Cyclooxygenase (COX) Pathway: This pathway leads to the formation of prostaglandins and thromboxanes.

-

Lipoxygenase (LOX) Pathway: This pathway produces hydroperoxy fatty acids, which are then converted to hydroxy fatty acids (e.g., HODEs from LA and HETEs from AA) and leukotrienes.

-

Cytochrome P450 (CYP) Pathway: This pathway generates epoxides and diols.

Quantitative Insights from d5-Linoleic Acid Tracing

The use of stable isotope-labeled fatty acids, such as d5-linoleic acid, provides a powerful method for tracing the metabolic fate of LA in vivo and in vitro. By measuring the incorporation of the deuterium label into downstream metabolites, researchers can quantify the flux through different metabolic pathways.

In Vivo Distribution and Conversion of d5-Linoleic Acid

Studies in rats have demonstrated the whole-body distribution and metabolism of orally administered d5-linoleic acid.

Table 1: In Vivo Distribution and Metabolism of d5-Linoleic Acid in Rats

| Parameter | Value | Reference |

| Tissue Accumulation | ||

| Total d5-LA accumulated in tissues | ~16-18% of initial dose | |

| Principal storage tissues | Adipose, skin, muscle | |

| Metabolic Conversion | ||

| d5-LA elongated/desaturated and stored | ~2.6% of initial dose | |

| Primary storage sites of metabolites | Muscle, adipose, carcass | |

| Catabolism/Excretion | ||

| Apparent catabolism or excretion | ~78% of initial dose |

Data from a study where rats were orally administered a single 20 mg dose of ethyl d5-linoleate.

Conversion of Linoleic Acid to Arachidonic Acid in Humans

Stable isotope studies in humans have confirmed the in vivo conversion of linoleic acid to arachidonic acid.

Table 2: Conversion of Deuterium-Labeled Linoleic Acid in Human Adults

| Study Parameter | Observation | Reference |

| Precursor Administration | Single dose of deuterium-labeled linoleic acid | |

| Metabolite Detection | Deuterium-labeled arachidonic acid detected in blood | |

| Time Course | Maximal response observed within the first week |

Experimental Protocols for d5-Linoleic Acid Tracing

This section provides detailed methodologies for key experiments involved in tracing the metabolism of d5-linoleic acid.

Cell Culture and d5-Linoleic Acid Administration

Objective: To label cultured cells with d5-linoleic acid to trace its metabolic fate.

Materials:

-

Cell line of interest (e.g., hepatocytes, macrophages)

-

Complete cell culture medium

-

d5-Linoleic acid (d5-LA)

-

Fatty acid-free bovine serum albumin (BSA)

-

Ethanol

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Plate cells at the desired density in culture plates and allow them to adhere and grow to the desired confluency.

-

Preparation of d5-LA:BSA Complex:

-

Prepare a stock solution of d5-LA in ethanol.

-

In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium.

-

Slowly add the d5-LA stock solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of d5-LA to BSA should be optimized for the specific cell type, typically ranging from 2:1 to 5:1.

-

-

Cell Treatment:

-

Aspirate the complete culture medium from the cells and wash once with sterile PBS.

-

Add the serum-free medium containing the d5-LA:BSA complex to the cells.

-

Incubate the cells at 37°C for the desired time points to allow for uptake and metabolism of the labeled fatty acid.

-

Lipid Extraction from Plasma and Tissues

Objective: To extract total lipids from biological samples for subsequent fatty acid analysis.

Materials:

-

Plasma or homogenized tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution or 0.88% KCl solution

-

Internal standard (e.g., a fatty acid not naturally present in the sample)

-

Glass tubes with Teflon-lined caps

-

Centrifuge

Protocol (Modified Folch Method):

-

Sample Preparation: To a known amount of plasma or tissue homogenate in a glass tube, add the internal standard.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For plasma, a common ratio is 20 volumes of solvent to 1 volume of plasma.

-

Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.25 volumes of 0.9% NaCl or 0.88% KCl solution to the mixture to induce phase separation. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Objective: To convert fatty acids into their more volatile methyl ester derivatives for analysis by gas chromatography-mass spectrometry.

Materials:

-

Dried lipid extract

-

Toluene

-

1% Sulfuric acid in methanol or 12% Boron trichloride-methanol (BCl3-methanol)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Protocol (Acid-Catalyzed Transesterification):

-

Reaction Setup: Re-dissolve the dried lipid extract in a small volume of toluene. Add 1% sulfuric acid in methanol or BCl3-methanol.

-

Incubation: Tightly cap the tube and heat at 50-60°C for at least 2 hours.

-

FAME Extraction: After cooling to room temperature, add saturated NaCl solution and hexane. Vortex vigorously to extract the FAMEs into the hexane layer.

-

Phase Separation and Collection: Centrifuge to separate the phases and carefully collect the upper hexane layer containing the FAMEs.

-

Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate, evaporate the solvent under nitrogen, and reconstitute the FAMEs in a small volume of hexane for GC-MS injection.

GC-MS Analysis of d5-FAMEs

Objective: To separate and quantify d5-labeled and unlabeled fatty acid methyl esters.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical GC-MS Parameters:

| Parameter | Setting |

| GC Column | DB-FATWAX UI or similar polar capillary column |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C) to elute all FAMEs |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ion Selection: To specifically detect and quantify d5-linoleate and its metabolites, monitor the molecular ions and characteristic fragment ions for both the deuterated and non-deuterated forms of the FAMEs of interest.

LC-MS/MS Analysis of d5-Oxylipins

Objective: To separate and quantify d5-labeled and unlabeled oxylipins.

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Protocol:

-

Lipid Extraction: Extract oxylipins from the sample (e.g., cell culture supernatant, plasma) using solid-phase extraction (SPE).

-

LC Separation: Separate the oxylipins using a C18 reversed-phase column with a gradient of water and acetonitrile/methanol, both typically containing a small amount of formic acid to improve ionization.

-

MS/MS Detection: Detect the oxylipins using electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

MRM Transitions: Develop specific MRM transitions for each d5-labeled and unlabeled oxylipin of interest. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) and a characteristic product ion generated by collision-induced dissociation.

Table 3: Example MRM Transitions for Linoleic Acid-Derived Oxylipins

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 13-HODE | 295.2 | 195.1 |

| d4-13-HODE (Internal Standard) | 299.2 | 198.1 |

| 9-HODE | 295.2 | 171.1 |

| d5-9-HODE | 300.2 | 171.1 or other specific fragment |

Note: The exact m/z values for d5-labeled oxylipins will depend on the position of the deuterium atoms. These transitions need to be empirically determined.

Conclusion

The use of d5-linoleic acid as a stable isotope tracer provides an invaluable methodology for dissecting the complex metabolic pathways of this essential fatty acid. By combining this approach with modern analytical techniques such as GC-MS and LC-MS/MS, researchers can gain quantitative insights into the flux of linoleic acid through its various metabolic routes, both in health and disease. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to explore the intricate roles of linoleic acid and its metabolites in biological systems.

References

- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 2. benchchem.com [benchchem.com]

- 3. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 4. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Effect on Linoleic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of molecular analysis, even the smallest variations can have significant consequences. One such subtlety, often overlooked, is the natural abundance of stable isotopes. Deuterium (²H or D), the stable heavy isotope of hydrogen, is present in all hydrogen-containing compounds, including the essential omega-6 polyunsaturated fatty acid, linoleic acid. While its concentration is low, its influence is not negligible. The mass difference between protium (¹H) and deuterium imparts distinct physicochemical properties that can profoundly affect the analysis and biological behavior of linoleic acid.

This technical guide provides an in-depth exploration of the natural abundance of deuterium, its inherent presence in linoleic acid, and the critical effects it has on common analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, we will delve into the significant kinetic isotope effect, a phenomenon with far-reaching implications for understanding lipid peroxidation and the development of novel therapeutics. This document serves as a vital resource for researchers, scientists, and drug development professionals who require meticulous accuracy in the quantification and characterization of linoleic acid and other lipids.

The Natural Abundance of Deuterium

Deuterium is a naturally occurring stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium. Its presence in nature is a fundamental consideration for high-precision analytical chemistry. The terrestrial abundance of deuterium is approximately 0.0156%, meaning about 1 in every 6420 hydrogen atoms is deuterium. This concentration can fluctuate slightly based on the source of natural water, influenced by geographical location and altitude.

| Parameter | Value | Reference |

| Symbol | ²H or D | |

| Natural Abundance (Atom Percent) | ~0.0156% | |

| Ratio in Earth's Oceans (D/H) | ~1 atom per 6420 H atoms | |

| Concentration in VSMOW¹ (ppm) | 155.76 ± 0.1 | |

| Concentration in Human Body (ppm) | ~120 - 140 | |

| Atomic Mass (Da) | 2.0141017778 | |

| ¹Vienna Standard Mean Ocean Water |

The Impact of Deuterium on Linoleic Acid Analysis

Given that a single molecule of linoleic acid (C₁₈H₃₂O₂) contains 32 hydrogen atoms, it is statistically certain that a population of linoleic acid molecules will contain various isotopologues—molecules that differ only in their isotopic composition. The natural presence of deuterium gives rise to several analytical challenges and opportunities.

Mass Spectrometry (MS)

In mass spectrometry, the presence of naturally abundant deuterium, alongside ¹³C, contributes to the M+1, M+2, and higher isotopic peaks in the mass spectrum of linoleic acid. For a molecule of linoleic acid, the M+1 peak results primarily from the presence of a single ¹³C atom or a single ²H atom. High-resolution mass spectrometry can distinguish between these isotopologues, but for many standard instruments, their signals overlap.

This isotopic distribution must be accounted for when performing quantitative analysis to avoid overestimation of the monoisotopic peak (M) or misinterpretation of the isotopic cluster. Conversely, this principle is harnessed in isotope dilution mass spectrometry , a gold-standard quantification technique. In this method, a known quantity of a deuterium-labeled linoleic acid internal standard (e.g., linoleic acid-d₄) is added to a sample. Because the deuterated standard is chemically identical to the analyte but mass-shifted, it co-elutes during chromatography and co-ionizes in the mass spectrometer. By comparing the signal intensity of the natural analyte to the deuterated standard, precise and accurate quantification can be achieved, correcting for sample loss during preparation and variations in instrument response.

The Pivotal Role of Linoleic Acid-d5 in Advancing Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, correcting for variations in sample preparation and instrument response. Among these, Linoleic acid-d5, a deuterated analog of the essential omega-6 fatty acid linoleic acid, has emerged as a cornerstone for both robust quantification and dynamic metabolic tracing. This technical guide provides an in-depth exploration of the multifaceted role of this compound in lipidomics research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Applications of this compound

This compound serves two primary, yet distinct, functions in lipidomics:

-

Internal Standard for Quantification: Its most common application is as an internal standard for the accurate measurement of endogenous linoleic acid and other fatty acids. Since it is chemically identical to its non-labeled counterpart but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. This allows for reliable normalization of the analytical signal.

-

Metabolic Tracer: When introduced into biological systems, this compound acts as a tracer, enabling researchers to follow its metabolic fate. This includes its uptake by cells, incorporation into complex lipids (e.g., phospholipids, triglycerides), and its conversion into downstream metabolites such as arachidonic acid and various oxylipins. This approach provides invaluable insights into the dynamics of lipid metabolism in both healthy and diseased states.

Data Presentation: Quantitative Insights into this compound Applications

The following tables summarize key quantitative parameters related to the use of this compound and the analysis of linoleic acid and its metabolites, compiled from various lipidomics studies.

Table 1: Quantitative Parameters for Linoleic Acid and its Metabolites using Isotope Dilution Mass Spectrometry

| Analyte | Method | Internal Standard | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| Linoleic Acid | LC-MS/MS | Linoleic acid-d4 | High nanomolar range | >90% | [1] |

| Oxidized LA Metabolites (HODEs, oxoODEs) | Q-TOFMS | 13-HODE-d4 | 9.7–35.9 nmol/L | Not Reported | [2] |

| Various Fatty Acids | GC-MS | Deuterated FA mix | Not Specified | Not Specified | [3] |

| Oxidized LA Metabolites | LC-MS/MS | Not Specified | 1 ppb | 87.25–119.44% | [4][5] |

| Various Fatty Acids | ID-GC/MS | 13C- or 2H-labeled FAs | Not Specified | Not Specified |

Table 2: Typical Concentrations and Conditions for Deuterated Internal Standards in Lipidomics

| Application | Sample Type | Internal Standard Concentration | Key Observation | Reference |

| Quantification of Free and Total Fatty Acids | Human Plasma | 10 µg/mL (in IS mixture) | Deuterated standards are crucial for accurate quantification. | |

| Quantification of Oxidized Linoleic Acid Metabolites | Rat Plasma | 668.9 nmol/L (working solution) | Isotope dilution is effective for quantifying low-abundance metabolites. | |

| General Fatty Acid Analysis | Cells, Media, Plasma, Tissue | 25 ng per sample (from 0.25 ng/µl solution) | A mixture of deuterated standards covers a range of fatty acids. | |

| Metabolic Tracing of Essential Fatty Acids | Rat | 20 mg single oral dose | Enables tracking of distribution and metabolism over time. |

Experimental Protocols

Protocol 1: Quantification of Total Fatty Acids in Plasma using this compound as an Internal Standard (GC-MS)

This protocol is adapted from established methods for fatty acid analysis.

1. Sample Preparation and Lipid Extraction: a. To 200 µL of plasma in a glass tube, add 300 µL of phosphate-buffered saline (dPBS). b. Add 100 µL of an internal standard mixture containing a known concentration of this compound (e.g., 25 ng). c. Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM. d. Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the layers. e. Transfer the upper organic layer to a clean glass tube. f. Repeat the iso-octane extraction and combine the organic layers.

2. Saponification (for total fatty acids): a. Evaporate the solvent from the combined organic layers under a stream of nitrogen. b. Add 500 µL of 1N KOH in methanol, vortex, and incubate at 60°C for 1 hour to hydrolyze the esterified fatty acids. c. Neutralize the solution with 500 µL of 1N HCl. d. Re-extract the free fatty acids with iso-octane as described in steps 1d-1f.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the final organic extract under nitrogen. b. Add 2 mL of 14% Boron Trifluoride in methanol (BF₃-Methanol). c. Cap the tube tightly and heat at 60°C for 30 minutes. d. Cool the tube to room temperature and add 1 mL of saturated NaCl solution. e. Add 2 mL of heptane, vortex for 1 minute, and centrifuge to separate the layers. f. Transfer the upper heptane layer containing the FAMEs to a GC vial.

4. GC-MS Analysis: a. GC Column: Use a suitable column for FAME analysis (e.g., DB-225). b. Injection Volume: 1 µL. c. Oven Program: Start at 100°C, ramp to 220°C. d. MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the methyl ester of linoleic acid and this compound. e. Quantification: Construct a calibration curve by plotting the peak area ratio of the linoleic acid standard to the this compound internal standard against the concentration of the linoleic acid standard. Calculate the concentration in the samples using this curve.

Protocol 2: Metabolic Tracing of this compound Incorporation into Cellular Lipids (LC-MS/MS)

This protocol outlines a general approach for stable isotope tracing experiments.

1. Cell Culture and Labeling: a. Culture cells of interest to the desired confluency. b. Replace the standard culture medium with a medium supplemented with a known concentration of this compound (e.g., 10-50 µM). c. Incubate the cells for various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the time-dependent incorporation of the tracer.

2. Lipid Extraction: a. At each time point, wash the cells with ice-cold PBS. b. Scrape the cells in PBS and pellet them by centrifugation. c. Perform a lipid extraction using the Bligh-Dyer or a similar method. Briefly, add a chloroform:methanol (1:2, v/v) mixture to the cell pellet, vortex, and then add chloroform and water to induce phase separation. d. Collect the lower organic phase containing the lipids.

3. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column for lipid separation. b. Mobile Phases: Employ a gradient of mobile phases, such as water with formic acid and ammonium formate (A) and acetonitrile/isopropanol with formic acid and ammonium formate (B). c. MS Detection: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS/MS spectra. d. Data Analysis: i. Identify lipid species containing this compound by searching for the expected mass shift in the precursor ions. ii. Confirm the identity of the labeled lipids through their fragmentation patterns in the MS/MS spectra. iii. Quantify the relative abundance of the d5-labeled lipid species at each time point to determine the rate of incorporation and turnover.

Mandatory Visualizations

Signaling Pathway

Caption: Metabolic pathway of Linoleic Acid.

Experimental Workflow

Caption: A typical lipidomics experimental workflow.

Conclusion

This compound is a versatile and powerful tool in the field of lipidomics. Its application as an internal standard is fundamental to achieving accurate and reproducible quantification of fatty acids, a critical aspect for biomarker discovery and validation in drug development. Furthermore, its use as a metabolic tracer provides a dynamic view of lipid metabolism, offering mechanistic insights into the role of fatty acids in health and disease. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and scientists with the foundational knowledge to effectively integrate this compound into their lipidomics workflows, thereby advancing our understanding of the complex world of lipids.

References

- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Linoleic Acid in Biological Matrices using Deuterated (d5) Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (C18:2), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes, including inflammation, cardiovascular health, and cancer. Accurate and precise quantification of linoleic acid in biological matrices is therefore critical for researchers in nutrition, biochemistry, and pharmaceutical sciences. This application note details a robust and reliable method for the quantitative analysis of linoleic acid in plasma using a stable isotope-labeled internal standard, linoleic acid-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1][2]

Principle

The method involves the extraction of total fatty acids from a biological sample, followed by analysis using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer. This compound is added at the beginning of the sample preparation process to serve as an internal standard. Quantification is achieved by comparing the peak area ratio of endogenous linoleic acid to the this compound internal standard against a calibration curve prepared with known concentrations of linoleic acid standard. Mass detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

Experimental Protocols

Materials and Reagents

-

Linoleic Acid Standard (≥99% purity)

-

This compound (17,17,18,18,18-d5) Internal Standard (≥99% purity)

-

LC-MS/MS grade Methanol, Acetonitrile, Isopropanol, and Water

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Hexane (HPLC grade)

-

Hydrochloric Acid (37%)

-

Butylated hydroxytoluene (BHT)

-

Nitrogen gas

-

Human Plasma (or other biological matrix)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Heating block or water bath

-

Sample evaporator (e.g., under a gentle stream of nitrogen)

-

Autosampler vials

Preparation of Standard Solutions

1. Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve linoleic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

2. Intermediate Standard Solution (10 µg/mL):

-

Dilute the linoleic acid stock solution with methanol to create an intermediate standard solution of 10 µg/mL.

3. Internal Standard Spiking Solution (1 µg/mL):

-

Dilute the this compound stock solution with methanol to prepare a 1 µg/mL internal standard spiking solution.

4. Calibration Curve Standards:

-

Prepare a series of calibration standards by spiking the appropriate amount of the intermediate standard solution into a blank matrix extract. A typical calibration range would be from 0.05 to 50 µg/mL.[3] To each calibration standard, add a fixed amount of the internal standard spiking solution.

Sample Preparation Protocol (from Human Plasma)

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: In a glass tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each plasma sample, calibration standard, and quality control sample.

-

Protein Precipitation and Hydrolysis:

-

Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.

-

For the analysis of total fatty acids (including those esterified in lipids), cap the tubes and heat at 90°C for 2 hours to achieve hydrolysis. For free linoleic acid, this heating step can be omitted.

-

-

Extraction:

-

After cooling to room temperature, add 2 mL of hexane to extract the fatty acids.

-

Vortex vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

-

Evaporation:

-

Carefully transfer the upper organic (hexane) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Parameters

| Parameter | Typical Conditions |

| LC System | |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Gradient | Start at 70% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Gas Temp | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| Linoleic Acid | Precursor Ion (m/z): 279.2 -> Product Ion (m/z): 279.2 (for quantification), other fragments can be used for confirmation. |

| This compound | Precursor Ion (m/z): 284.2 -> Product Ion (m/z): 284.2 |

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Calibration Curve

A representative calibration curve should be constructed by plotting the peak area ratio of linoleic acid to this compound against the concentration of the linoleic acid standards. The curve should demonstrate linearity with a correlation coefficient (R²) > 0.99.

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.05 | Example Value |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

Method Validation Summary

The analytical method should be validated according to established guidelines to ensure its reliability.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | > 0.99 | 0.998 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL |

| Accuracy (% Recovery) | 85-115% (for QC samples) | 95.2% - 104.5% |

| Precision (%RSD) | ≤ 15% (for QC samples) | Intra-day: < 5%, Inter-day: < 8% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Minimal effect observed |

| Extraction Recovery | Consistent and reproducible | > 90% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of linoleic acid.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of linoleic acid in biological matrices using a d5-labeled internal standard and LC-MS/MS. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and development applications where accurate determination of linoleic acid is required. Proper method validation is crucial to ensure the quality and reproducibility of the results.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Linoleic Acid in Human Plasma using a Validated LC-MS/MS Method

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical research who require a robust and reliable method for the quantification of linoleic acid in human plasma samples.

Introduction

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, playing a crucial role in numerous physiological and pathological processes.[1] It is a fundamental component of cellular membranes and serves as a precursor for the synthesis of various signaling molecules.[2][3] Dysregulation of linoleic acid metabolism has been associated with inflammatory diseases, cardiovascular conditions, and metabolic syndrome.[2][4] Consequently, accurate and precise quantification of linoleic acid in biological matrices like plasma is critical for clinical diagnostics and biomedical research.